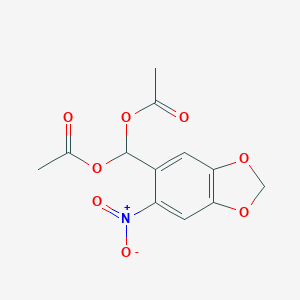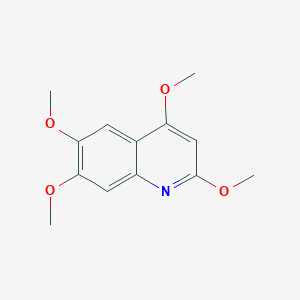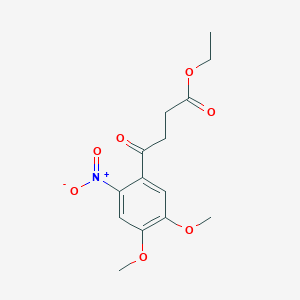![molecular formula C18H18Cl2N2O3 B289263 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide](/img/structure/B289263.png)
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide has been studied for its potential use in various scientific research applications. One of the main applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function and reduce amyloid beta levels in the brain.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in the body. Additionally, it has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as improve cognitive function and reduce amyloid beta levels in the brain. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide in lab experiments is its ability to inhibit the activity of various enzymes and receptors in the body. This makes it a useful tool for studying the role of these enzymes and receptors in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide. One area of research is in the development of new cancer treatments, where this compound may be used as a lead compound for the development of new drugs. Another area of research is in the treatment of Alzheimer's disease, where this compound may be further studied for its potential use in improving cognitive function and reducing amyloid beta levels in the brain. Additionally, future research may focus on the development of new synthesis methods for this compound, as well as the study of its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis method of 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide involves the reaction of 3,5-dichloroaniline with propionyl chloride to form 3,5-dichloro-N-propionylaniline. This compound is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form 3,5-dichloro-2-[(4-methoxybenzoyl)amino]aniline. Finally, this compound is reacted with propylamine to form 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide.
Propriétés
Formule moléculaire |
C18H18Cl2N2O3 |
|---|---|
Poids moléculaire |
381.2 g/mol |
Nom IUPAC |
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-3-8-21-18(24)14-9-12(19)10-15(20)16(14)22-17(23)11-4-6-13(25-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3,(H,21,24)(H,22,23) |
Clé InChI |
ZNVMVDRVZCYGJJ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)OC)Cl)Cl |
SMILES canonique |
CCCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)


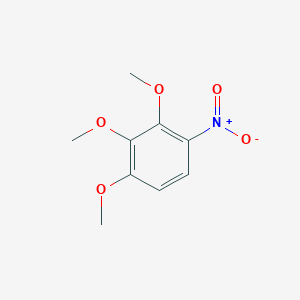
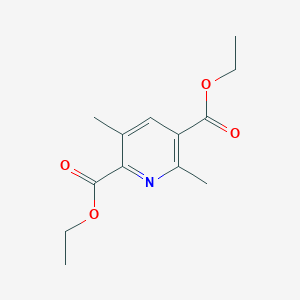

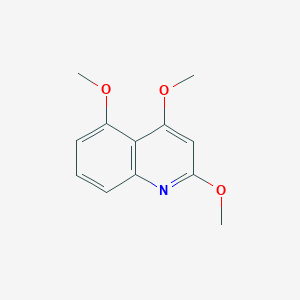

![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)
